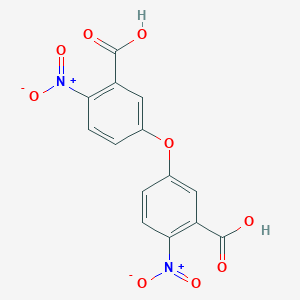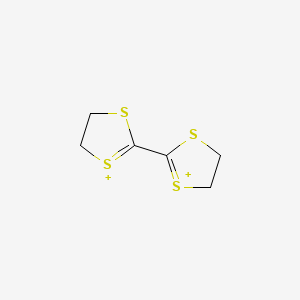
4,4',5,5'-Tetrahydro-2,2'-bi-1,3-dithiol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two 1,3-dithiolium rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium typically involves the reaction of 1,3-dithiolium salts with appropriate reagents under controlled conditions. One common method includes the use of 1,3-dithiolium chloride and a base to facilitate the formation of the bi-dithiolium structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium rings to dithiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and sensors.
作用机制
The mechanism of action of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems.
相似化合物的比较
Similar Compounds
4,4’,5,5’-Tetranitro-2,2’-bi-1H-imidazole: Known for its explosive properties and used in energetic materials.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer in polymer synthesis.
Bis(pinacolato)diboron: Commonly used in organic synthesis for borylation reactions.
Uniqueness
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium is unique due to its sulfur-containing structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and undergo various redox reactions sets it apart from other similar compounds, making it valuable in diverse research and industrial applications.
属性
CAS 编号 |
65259-98-5 |
|---|---|
分子式 |
C6H8S4+2 |
分子量 |
208.4 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1,3-dithiol-1-ium-2-yl)-4,5-dihydro-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H8S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2/q+2 |
InChI 键 |
OLPWNAKEJZTRHD-UHFFFAOYSA-N |
规范 SMILES |
C1C[S+]=C(S1)C2=[S+]CCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



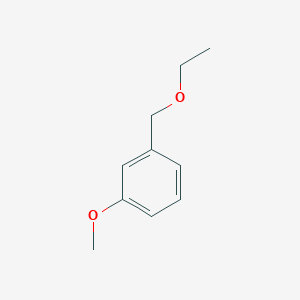
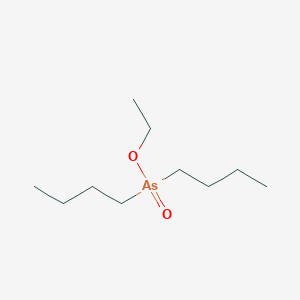
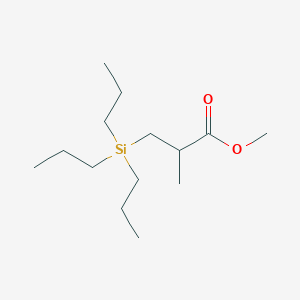
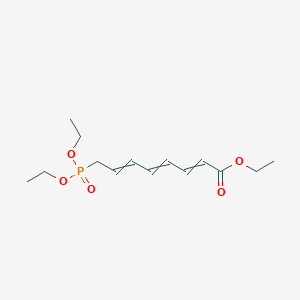
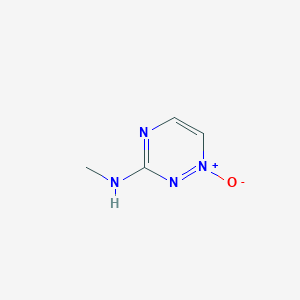

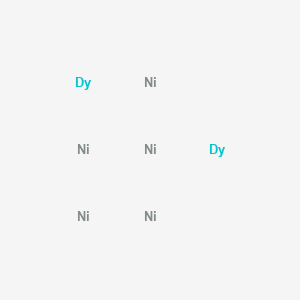
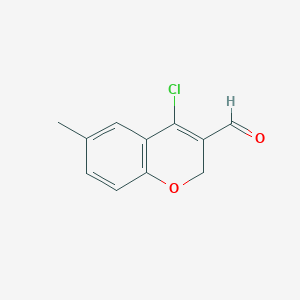
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
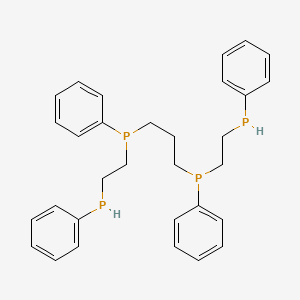
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

